N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate 4-methoxybenzylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole ring with 2-methylpropanoyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced to form a thiadiazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivative.
Reduction: Formation of thiadiazoline derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Agriculture: It can be used as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.
Materials Science: It can be used in the development of new materials with unique properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer progression . The thiadiazole ring can interact with the active sites of these targets, leading to the inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the methoxyphenyl group.
Properties
CAS No. |
713092-32-1 |
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Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)13(18)15-14-17-16-12(20-14)8-10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
XCSWUYRIWXKVHP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
solubility |
17.1 [ug/mL] |
Origin of Product |
United States |
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